4-Bromoantipyrine

Descripción

Significance in Organic Synthesis and Medicinal Chemistry Precursors

4-Bromoantipyrine is recognized as a versatile chemical compound, playing a crucial role in organic synthesis chemimpex.com. Its bromine substituent significantly enhances its reactivity, positioning it as a valuable intermediate and an effective reagent in the synthesis of other organic compounds chemimpex.com. Specifically, it serves as a key intermediate in the development of various pharmaceutical compounds, particularly analgesics and anti-inflammatory agents chemimpex.com. Beyond its role in synthesizing new drugs, researchers utilize this compound in studies concerning drug metabolism and pharmacokinetics, providing insights into how drug compounds behave within biological systems chemimpex.com. Furthermore, research has explored its potential antimicrobial, antifungal, and antiviral properties ontosight.ai. In the realm of green chemistry, this compound can be obtained from its salt through aqueous washing in solvent-free organic synthesis, highlighting its utility in more environmentally conscious synthetic routes chemistrydocs.com. It has also been noted for its involvement in C-N bond formation reactions chemistrydocs.com.

Historical Context of Antipyrine (B355649) Derivatives in Research

The history of this compound is intrinsically linked to its parent compound, antipyrine (also known as phenazone). Antipyrine was first synthesized by the German chemist Ludwig Knorr in 1883, marking a pivotal moment as it became the first medically and commercially successful synthetic antipyretic medicine slideshare.netsciensage.infowikipedia.org. Knorr's discovery was accidental, occurring during his pursuit of a synthetic method for quinine (B1679958) slideshare.netsciensage.info. Antipyrine itself is known for its analgesic, antipyretic, and anti-inflammatory properties wikipedia.org. The subsequent development of antipyrine derivatives, including this compound, has been driven by the aim to enhance the original properties of antipyrine or to develop new medicines with potentially lower toxicity slideshare.net. The broader class of pyrazole (B372694) derivatives, to which antipyrine belongs, boasts an illustrious history and has been found to possess a wide array of biological activities, including anti-proliferative, anti-microbial, anti-viral, anti-tumor, anti-histaminic, and anti-depressant effects sciensage.info.

Scope of Advanced Academic Investigations

Advanced academic investigations involving this compound extend across several domains. Researchers employ this compound to study its effects on biological systems, including its potential role in pain modulation and its interactions with other drugs chemimpex.com. Its distinct spectral properties also make it a useful tool in analytical chemistry, where it is employed as a standard for spectrophotometric analysis, aiding in precise quantification in various assays for quality control and product development chemimpex.com. Furthermore, this compound has been explored for its possible use in medical imaging and diagnostics, owing to its unique interactions with biological systems ontosight.ai. Ongoing research also focuses on the design, synthesis, and biological evaluation of novel pyrazole derivatives, building upon the established pharmacological importance of this chemical class sciensage.info.

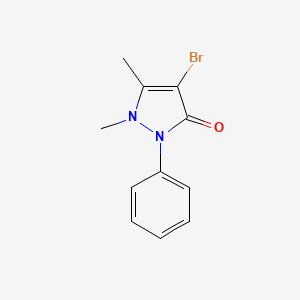

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-1,5-dimethyl-2-phenylpyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O/c1-8-10(12)11(15)14(13(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYWWSDVPNCBSIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30202616 | |

| Record name | 4-Bromoantipyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5426-65-3 | |

| Record name | 4-Bromoantipyrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005426653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromoantipyrine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14307 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromoantipyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromoantipyrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Bromoantipyrine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PND27C4CND | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Radiochemical Synthesis

Classical and Modern Synthetic Routes to 4-Bromoantipyrine

Classical synthetic routes to this compound typically involve the electrophilic bromination of Antipyrine (B355649). Antipyrine, formally known as 1,5-dimethyl-2-phenylpyrazol-3-one, possesses an activated pyrazolone (B3327878) ring, making it susceptible to electrophilic attack. The reaction commonly employs elemental bromine (Br₂) as the brominating agent in the presence of a Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum bromide (AlBr₃). sci-att.comwikipedia.org

The role of the Lewis acid is to activate the molecular bromine, facilitating the formation of a highly electrophilic bromonium ion (Br⁺). This bromonium ion then attacks the electron-rich Antipyrine molecule. The bromination exhibits remarkable regioselectivity, occurring almost exclusively at the 4-position of the pyrazolone ring. researchgate.net This selectivity is attributed to the electronic distribution within the antipyrine nucleus, where the 4-position is the most nucleophilic site. Reaction conditions often involve solvents like carbon disulfide (CS₂) or nitrobenzene, maintained at moderate temperatures, typically around 15-20°C. researchgate.net

Beyond elemental bromine, modern synthetic approaches utilize alternative brominating reagents that offer advantages such as milder reaction conditions, enhanced selectivity, and improved handling characteristics. N-bromosuccinimide (NBS) is a prominent alternative, widely employed for electrophilic aromatic substitution reactions. science.govscience.govmdpi.com

The activation of NBS can be achieved through various methods. For instance, visible-light photoredox catalysis, often utilizing organic dyes like erythrosine B as a photocatalyst, can effectively amplify the electrophilic nature of the bromine atom in NBS. This photocatalytic approach leads to significantly reduced reaction times and can divert the reaction from competing light-promoted radical pathways, thereby enhancing regioselectivity.

Another effective alternative is 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). DBDMH serves as a stable and inexpensive source of bromine and is a convenient alternative to NBS, particularly suitable for the bromination of electron-rich aromatic systems. wikipedia.org These alternative reagents often provide cleaner transformations with simpler workup procedures compared to traditional methods involving molecular bromine.

The electrophilic bromination of Antipyrine consistently demonstrates high regioselectivity for the 4-position, irrespective of the specific brominating agent employed. This inherent selectivity is a key advantage in the synthesis of this compound. researchgate.net

While elemental bromine in conjunction with Lewis acids remains a traditional and effective method, offering economic benefits and producing hydrogen bromide as a useful byproduct, alternative reagents present distinct advantages. wikipedia.org NBS, especially when activated through photocatalysis, can provide milder reaction conditions, potentially higher yields, and superior regioselectivity by suppressing undesirable side reactions such as benzylic bromination. DBDMH offers a stable and cost-effective bromine source, contributing to more practical synthetic protocols.

A direct quantitative comparison of reaction efficiencies (e.g., yields, reaction times) across all mentioned methods for this compound synthesis is not extensively detailed in the available literature. However, the general trends indicate that modern reagents and conditions aim for improved control, safety, and efficiency.

Radiosynthesis of Halogenated Antipyrine Analogues

The synthesis of halogenated antipyrine analogues incorporating radioisotopes is crucial for various applications, particularly in medical imaging.

Radiolabeling with short-lived isotopes, such as bromine-82 (B1211341) ([⁸²Br], with a half-life of 35.282 hours), often relies on isotope exchange reactions. The synthesis of [⁸²Br]this compound has been successfully achieved through an isotope exchange reaction between a [⁸²Br]bromide anion and pre-formed this compound (BrAP). In this process, a stable bromine atom (either ⁷⁹Br or ⁸¹Br) at the 4-position of the this compound molecule is exchanged with a radioactive ⁸²Br atom from the bromide source.

This type of exchange reaction is a common strategy for introducing radiohalogens into organic molecules, enabling their use as radiotracers in techniques like Positron Emission Tomography (PET). Furthermore, related halogen exchange reactions have been explored, such as the iodine-bromine exchange between a [¹²⁵I]iodide anion and this compound to synthesize [¹²⁵I]4-Iodoantipyrine. This demonstrates the general applicability of halogen exchange at the 4-position of antipyrine derivatives for radiolabeling purposes.

The kinetics of isotope exchange reactions involving this compound and bromide anions have been investigated, revealing that these reactions typically follow an exponential exchange law and are often second-order.

The rate of halogen exchange reactions is influenced by several factors, including temperature, the solvent system, and the nature of the halogen involved. Generally, the reactivity in halogen-metal exchange reactions follows the trend: Iodine (I) > Bromine (Br) > Chlorine (Cl).

Mechanistically, halogen exchange reactions can proceed via diverse pathways. Proposed mechanisms include nucleophilic pathways that involve the formation of an "ate-complex" intermediate, or single electron transfer pathways that generate radical species. In aqueous environments, certain halogen exchange reactions can be catalyzed by water molecules through a Grotthuss-like mechanism. Kinetic studies on the exchange between [⁸²Br]bromide anion and this compound have provided insights into specific parameters, such as activation energy, governing these reactions.

Preparation of Key Intermediates and Precursors

Synthesis of 3-Hydroxymethyl-4-bromoantipyrine

3-Hydroxymethyl-4-bromoantipyrine serves as an important intermediate in the synthesis of other antipyrine derivatives, notably 3-hydroxymethylantipyrine (B92689). While its direct, detailed synthetic procedure from primary precursors was not explicitly detailed in the provided search results, its role in synthetic pathways is well-established. For instance, in the improved synthesis of 3-hydroxymethylantipyrine, 3-hydroxymethyl-4-bromoantipyrine is formed as an intermediate, and its subsequent reduction using tri-n-butyltin hydride is a crucial step to yield salt-free 3-hydroxymethylantipyrine in high quantities. [6 in previous search results, 7 in previous search results] This indicates that methodologies exist for its formation prior to its transformation into other compounds.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

One-dimensional (1D) NMR experiments, specifically ¹H NMR and ¹³C NMR, are fundamental for initial structural elucidation.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons in a molecule, their chemical environments, and their connectivity through spin-spin coupling chemistrysteps.com. For 4-Bromoantipyrine, the ¹H NMR spectrum would typically show distinct signals for:

The aromatic protons of the phenyl group, usually appearing in the deshielded region between 6.0 and 8.5 ppm orgchemboulder.com.

The methyl protons attached to nitrogen (N-CH₃) and carbon (C-CH₃) atoms, which would appear in the upfield aliphatic region, likely between 0.9 and 3.0 ppm, with the N-methyl protons potentially slightly more deshielded due to the adjacent nitrogen orgchemboulder.com. The multiplicity of these signals (e.g., singlets for isolated methyl groups) would provide initial clues about their immediate environment.

The absence of a proton at the C4 position of the pyrazolone (B3327878) ring, which is substituted by bromine, would be evident.

¹³C NMR Spectroscopy: ¹³C NMR provides information about the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, spectra are typically proton-decoupled to simplify the signals into singlets for each unique carbon, although integration is generally not quantitative libretexts.org. For this compound, the ¹³C NMR spectrum would reveal signals for:

The carbonyl carbon (C=O) of the pyrazolone ring, expected at a highly deshielded chemical shift, typically between 160 and 220 ppm, characteristic of amide or ketone carbonyls libretexts.orgcompoundchem.comoregonstate.edu.

The aromatic carbons of the phenyl group, appearing in the 110-160 ppm range libretexts.orgcompoundchem.comoregonstate.edu.

The aliphatic carbons of the methyl groups, typically resonating between 10 and 50 ppm compoundchem.comoregonstate.edu.

The quaternary carbons within the pyrazolone ring, including the carbon bearing the bromine atom and other carbons not directly bonded to protons, which are often observed but may be weaker due to the absence of proton enhancement libretexts.orgoregonstate.edu.

Illustrative 1D NMR Data for this compound (Hypothetical)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Hypothetical) |

| ¹H | 2.5 (s) | Singlet | 3H | C-CH₃ |

| ¹H | 3.4 (s) | Singlet | 3H | N-CH₃ |

| ¹H | 7.2-7.5 (m) | Multiplet | 5H | Phenyl-H |

| ¹³C | 160-170 | Singlet | 1C | C=O |

| ¹³C | 130-140 | Singlet | 1C | Quaternary C (C-Br) |

| ¹³C | 120-135 | Singlet | 6C | Phenyl-C |

| ¹³C | 30-40 | Singlet | 1C | N-CH₃ |

| ¹³C | 10-20 | Singlet | 1C | C-CH₃ |

Two-dimensional (2D) NMR experiments provide crucial through-bond and through-space correlation information, essential for confirming assignments and elucidating complex structures princeton.eduemerypharma.comsdsu.edu.

COSY (COrrelation SpectroscopY): This homonuclear 2D experiment identifies protons that are spin-coupled to each other, typically through two or three bonds (³J) princeton.eduemerypharma.comsdsu.edu. For this compound, a COSY spectrum would confirm the coupling patterns within the phenyl group, showing correlations between adjacent aromatic protons. The methyl groups, being isolated, would generally not show COSY correlations with other protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC (also known as HMQC) correlates protons directly bonded to carbons (¹JCH) princeton.eduemerypharma.comsdsu.educolumbia.edu. An HSQC spectrum of this compound would show cross-peaks connecting each methyl proton signal to its respective carbon, and each aromatic proton signal to its directly attached aromatic carbon. This is particularly useful for assigning specific carbons based on their directly attached protons emerypharma.comcolumbia.edu. Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups based on the phase of their cross-peaks columbia.edu.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a long-range heteronuclear correlation experiment that reveals correlations between protons and carbons separated by two to four bonds (²JCH, ³JCH, ⁴JCH) princeton.eduemerypharma.comsdsu.educolumbia.edu. This technique is invaluable for establishing connectivity across quaternary carbons or between different structural fragments. For this compound, HMBC correlations would be critical for:

Connecting the methyl carbons to the adjacent carbons in the pyrazolone ring.

Linking the phenyl carbons to the pyrazolone ring carbons.

Confirming the position of the carbonyl group by showing correlations between nearby protons and the carbonyl carbon.

Identifying the quaternary carbon bearing the bromine, as it would show correlations to protons on adjacent carbons but no direct ¹JCH correlation in HSQC emerypharma.comcolumbia.edu.

NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY identifies protons that are spatially close to each other, regardless of whether they are directly bonded (through-space correlations, typically up to 5-7 Å) princeton.edus-a-s.orgsigmaaldrich.com. While this compound is not inherently chiral, NOESY could be used to confirm the relative orientation of groups if there were restricted rotation or conformational preferences. For instance, it could provide insights into the spatial relationship between the methyl groups and the phenyl ring, or between the phenyl ring and the pyrazolone core, especially if there are any steric interactions influencing conformation.

Advanced NMR probes and pulse sequences enhance the sensitivity and information content of NMR experiments. High-field magnets and cryoprobes significantly improve signal-to-noise ratios, allowing for faster acquisition times or the analysis of more dilute samples sdsu.edulibretexts.org. Specialized pulse sequences, such as those optimized for specific coupling constants in HMBC experiments, can be employed to selectively detect desired correlations columbia.edu. Non-uniform sampling and advanced processing techniques can also be utilized to reduce acquisition times and improve spectral resolution for complex molecules libretexts.org.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy techniques, IR and Raman, provide complementary information about the functional groups present in a molecule and their vibrational modes orgchemboulder.com. These methods are sensitive to changes in dipole moment (IR) and polarizability (Raman) during molecular vibrations chemistrysteps.comorgchemboulder.comcolumbia.edu.

Both IR and Raman spectra exhibit characteristic absorption or scattering bands corresponding to the vibrations of specific functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by molecular bonds, causing them to vibrate (stretch, bend, wag, rock) orgchemboulder.comvscht.czuomustansiriyah.edu.iq. For this compound, key IR absorptions would include:

Carbonyl (C=O) stretch: A strong absorption band typically observed in the range of 1650-1750 cm⁻¹, characteristic of the amide/ketone carbonyl within the pyrazolone ring vscht.czuomustansiriyah.edu.iqspectroscopyonline.com.

Aromatic C-H stretches: Bands slightly above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹) due to the C-H bonds of the phenyl ring vscht.czuomustansiriyah.edu.iq.

Aliphatic C-H stretches: Bands below 3000 cm⁻¹ (e.g., 2850-2980 cm⁻¹) corresponding to the methyl C-H bonds vscht.czuomustansiriyah.edu.iq.

Aromatic C=C stretches: Multiple bands in the 1400-1600 cm⁻¹ region due to the stretching vibrations of the aromatic ring vscht.czuomustansiriyah.edu.iq.

C-Br stretch: While often weak and in the fingerprint region, a C-Br stretch might be observed, typically below 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of light by molecules, which results from changes in polarizability during molecular vibrations s-a-s.orglibretexts.orgresearchgate.net. Raman is particularly strong for non-polar bonds or those with high symmetry. For this compound, characteristic Raman shifts would include:

Aromatic ring breathing modes: Strong bands, often around 1000 cm⁻¹, indicative of the symmetric stretching of the phenyl ring s-a-s.org.

C=O stretch: The carbonyl stretch would also be Raman active, though its intensity relative to IR can vary depending on the local symmetry and polarizability change.

C-Br stretch: The C-Br stretch is often strong in Raman spectra due to the significant polarizability change associated with this bond libretexts.org.

C-C and C-N stretches within the pyrazolone ring and the phenyl group would also contribute to the Raman spectrum.

Illustrative Vibrational Spectroscopy Data for this compound (Hypothetical)

| Wavenumber (cm⁻¹) | IR Intensity (Hypothetical) | Raman Intensity (Hypothetical) | Assignment (Hypothetical) |

| 3050-3100 | Medium | Weak | Aromatic C-H stretch |

| 2850-2980 | Strong | Medium | Aliphatic C-H stretch |

| 1680-1720 | Strong | Medium | C=O stretch |

| 1580-1620 | Medium-Strong | Strong | Aromatic C=C stretch |

| 1450-1500 | Medium | Medium | C-H bending (methyl, phenyl) |

| 1000-1010 | Weak | Strong | Phenyl ring breathing |

| 500-600 | Weak | Medium-Strong | C-Br stretch |

Vibrational spectroscopy can provide insights into functional group interactions and conformational states libretexts.org. Shifts in characteristic peak positions, changes in band intensities, or the appearance of new bands can indicate hydrogen bonding, intermolecular interactions, or different molecular conformations. For this compound, analysis of its IR and Raman spectra could reveal:

Hydrogen bonding: While this compound does not possess traditional hydrogen bond donors (like O-H or N-H), subtle shifts in carbonyl stretching frequencies could indicate weak interactions or crystal packing effects in the solid state.

Conformational analysis: The vibrational modes of the pyrazolone ring and the orientation of the phenyl group are sensitive to their local environment. Changes in the spectra under different conditions (e.g., temperature, solvent) could provide information about conformational flexibility or preferred conformations. For crystalline forms, differences in IR and Raman spectra can be used to identify polymorphs, as molecular interactions within the crystal unit cell can distort molecular shapes and affect vibrational frequencies libretexts.org.

Correlation with Quantum Chemical Calculations for Band Assignment

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a dynamic view of molecular structure by probing vibrational transitions jetir.org. The interpretation of these spectra for complex molecules like this compound is significantly enhanced by correlation with quantum chemical calculations, particularly Density Functional Theory (DFT) jetir.orgesisresearch.orgresearchgate.netbanglajol.info. These computational methods provide precise information regarding molecular properties and behavior, aiding experimentalists in resolving issues that might be challenging to achieve due to instrumentation limits jetir.org.

Quantum chemical calculations enable the theoretical prediction of vibrational wavenumbers and intensities for a given molecular structure esisresearch.orgresearchgate.netbanglajol.info. By comparing the calculated vibrational modes with the experimentally observed IR and Raman bands, specific spectral features can be confidently assigned to particular functional groups or molecular vibrations within this compound esisresearch.orgresearchgate.net. This correlation is vital for a complete vibrational analysis, offering detailed information on electronic responses from spectroscopic observables and elucidating structural properties such as inter- and intramolecular forces jetir.org. Factors like intermolecular hydrogen bonding, hyperconjugation, non-bonded interactions, and intermolecular charge transfer can influence vibrational modes, and quantum chemical calculations help in understanding these effects jetir.orgchemrxiv.org.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the precise characterization of chemical compounds due to its ability to determine exact molecular masses and provide detailed fragmentation information.

HRMS allows for the determination of the precise molecular mass of a compound, which is critical for unequivocally establishing its elemental composition msu.eduepfl.ch. For this compound, with its molecular formula C₁₁H₁₁BrN₂O nih.gov, HRMS can differentiate it from other compounds with similar nominal masses but different elemental compositions (isobaric compounds) epfl.ch. The high mass accuracy (typically in parts per million, ppm) provided by HRMS enables the calculation of the exact mass of the molecule, which can then be matched against theoretical values for various elemental compositions. This precision is particularly important for compounds containing elements with multiple isotopes, such as bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, present in nearly equal abundance msu.edu.

An example of precise mass determination for this compound (C₁₁H₁₁BrN₂O) would involve calculating its monoisotopic mass and comparing it to the experimentally determined value.

Table 1: Theoretical Monoisotopic Mass of this compound

| Element | Number of Atoms | Isotopic Mass (most abundant) msu.edu | Total Mass (amu) |

| C | 11 | 12.0000 | 132.0000 |

| H | 11 | 1.00783 | 11.08613 |

| Br | 1 | 78.9183 | 78.9183 |

| N | 2 | 14.0031 | 28.0062 |

| O | 1 | 15.9949 | 15.9949 |

| Total | 266.00553 |

The theoretical monoisotopic mass for C₁₁H₁₁BrN₂O is approximately 266.00553 Da nih.gov. Experimental HRMS data would aim to match this value within a very small mass error, confirming the molecular formula.

Beyond molecular mass determination, HRMS, particularly tandem mass spectrometry (MS/MS), is invaluable for elucidating the structural features of this compound through the analysis of its fragmentation pathways nih.gov. When the precursor ion of this compound is subjected to collision-induced dissociation (CID) or other activation methods, it breaks down into characteristic fragment ions. The accurate mass measurement of these fragment ions by HRMS allows for the determination of their elemental compositions, providing crucial insights into the cleavages and rearrangements occurring within the molecule nih.gov.

By mapping these fragmentation patterns, researchers can deduce the connectivity of atoms and the presence of specific substructures. For instance, the loss of small, neutral molecules (e.g., CO, H₂O, CH₃) or characteristic fragments containing bromine can indicate the positions of these groups within the antipyrine (B355649) scaffold. Understanding these pathways provides a "fingerprint" for the molecule, aiding in its definitive identification and structural confirmation.

The high resolving power and mass accuracy of HRMS make it exceptionally well-suited for the analysis of complex mixtures and the identification of trace components epfl.ch. In a matrix containing numerous compounds, HRMS can distinguish the signal of this compound from co-eluting or interfering substances that might have similar nominal masses but different exact masses epfl.ch. This capability is critical in various fields where this compound might be present as a minor component or an impurity.

For trace identification, HRMS data, specifically the accurate mass of the molecular ion and its characteristic fragments, can be used in conjunction with databases like PubChem epfl.ch. Molecular formula calculators, often integrated into HRMS software, can propose possible molecular formulas based on an observed exact mass, which can then be cross-referenced with known compounds, including this compound (CID 95032) epfl.ch. This allows for rapid and confident identification even at very low concentrations.

X-ray Diffraction Crystallography

X-ray Diffraction (XRD) crystallography is a powerful technique for determining the three-dimensional arrangement of atoms within a crystalline solid.

Single Crystal X-ray Diffraction (SC-XRD) is considered the gold standard for determining the precise solid-state structure of crystalline compounds libretexts.orgiastate.edu. When a high-quality single crystal of this compound is exposed to a monochromatic X-ray beam, the X-rays are diffracted by the electrons of the atoms in the crystal lattice iastate.edudrawellanalytical.com. According to Bragg's Law (nλ = 2dsinθ), constructive interference occurs at specific angles, producing a unique diffraction pattern libretexts.orgdrawellanalytical.compdx.edu.

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the repeating unit cell that defines the crystal lattice libretexts.orgdrawellanalytical.com.

Space Group: The symmetry elements present within the crystal, which dictate how molecules are arranged in the unit cell libretexts.orgdrawellanalytical.com.

Atomic Coordinates: The precise three-dimensional positions (x, y, z) of every atom in the molecule within the unit cell iastate.edudrawellanalytical.com.

Bond Lengths and Angles: Highly accurate measurements of interatomic distances and angles, revealing the molecular geometry and conformation iastate.edu.

Intermolecular Interactions: Insights into hydrogen bonding, π-π stacking, and other non-covalent interactions that govern the packing of molecules in the solid state brynmawr.edu.

For this compound, SC-XRD would provide a definitive picture of its molecular structure in the solid state, including the exact position of the bromine atom, the planarity or non-planarity of the pyrazolone and phenyl rings, and any conformational preferences influenced by crystal packing. This detailed structural information is crucial for understanding its physical and chemical properties.

Analysis of Crystal Packing and Intermolecular Interactions

Crystal packing refers to the arrangement of individual molecules within a crystalline solid, while intermolecular interactions are the forces that govern this arrangement. unt.edu These interactions, such as hydrogen bonds, van der Waals forces, C–H⋅⋅⋅π, and π⋅⋅⋅π stacking, play a crucial role in stabilizing the solid-state structure of compounds and influencing their physical properties. unt.eduresearchgate.netmdpi.comnih.gov X-ray crystallography is a primary experimental technique used to determine the atomic and molecular structure of a crystal, providing a three-dimensional picture of electron density and atomic positions, including details on chemical bonds and intermolecular interactions. wikipedia.orgwustl.edunih.govhelixbiostructures.com Despite the general understanding of these principles and their application to various antipyrine derivatives researchgate.net, specific detailed research findings on the crystal packing and intermolecular interactions of this compound itself are not extensively documented in the readily available literature.

Insights into Polymorphism and Co-crystallization Potential

Polymorphism is the ability of a solid material to exist in more than one crystal form, each with a distinct arrangement of molecules in the crystal lattice. science.gov These different forms can exhibit varied physicochemical properties. Co-crystallization, on the other hand, is a supramolecular phenomenon where two or more different chemical entities aggregate in a crystalline lattice through non-covalent interactions. rsc.org This technique is widely explored in crystal engineering to modify the physicochemical properties of compounds, such as solubility, dissolution rate, and stability. internationalscholarsjournals.comucl.ac.uknih.govresearchgate.net While antipyrine and its derivatives are known to be involved in the formation of various solid forms and co-crystals science.govresearchgate.net, specific studies detailing the polymorphism or co-crystallization potential of this compound were not found in the reviewed literature.

Photoelectron Spectroscopy and Electronic Structure Probing

Photoelectron spectroscopy (PES) is a powerful analytical technique that utilizes photo-ionization to study the composition and electronic state of materials by analyzing the kinetic energy distribution of emitted photoelectrons. libretexts.orgpnnl.gov It encompasses various methods, including X-ray Photoelectron Spectroscopy (XPS) for core-level electrons and Ultraviolet Photoelectron Spectroscopy (UPS) for valence electrons. libretexts.orgwikipedia.org These techniques provide insights into the electronic structure, orbital energies, and chemical bonding within a molecule. pnnl.govmdpi.commpg.dersc.org However, specific high-resolution photoelectron spectroscopy studies focusing on this compound to probe its electronic structure were not identified in the current search.

High-Resolution Photoelectron Imaging Studies

High-resolution photoelectron imaging is an advanced variant of photoelectron spectroscopy that allows for precise measurements of electron binding energies and angular distributions, offering detailed information about molecular electronic states and vibrational structures. ustc.edu.cnbrown.eduethz.chbrown.edud-nb.inforesearchgate.net This technique is particularly valuable for studying the electronic structure and dynamics of molecules and clusters in the gas phase. While such studies have been conducted on various molecular systems, including those containing bromine researchgate.net, specific high-resolution photoelectron imaging studies on this compound were not found.

Investigation of Valence Electron Configurations

The valence electron configuration of an atom or molecule describes the arrangement of electrons in its outermost shell, which are primarily responsible for its chemical properties and bonding behavior. trentu.cahighland.edusocratic.org Photoelectron spectroscopy, particularly UPS, is a key method for experimentally investigating these valence energy levels and the character of molecular orbitals. libretexts.orgwikipedia.org By analyzing the kinetic energies of ejected valence electrons, information about their binding energies and distribution can be obtained. pnnl.gov Despite the general applicability of these methods to determine valence electron configurations for various compounds csus.eduperiodictable.com, specific investigations into the valence electron configurations of this compound using these advanced spectroscopic techniques were not found in the available research.

Computational and Theoretical Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

DFT calculations involve approximating the electronic structure of a molecule by focusing on its electron density rather than the complex many-electron wavefunction. This approach allows for the prediction of various molecular properties. readthedocs.ioossila.com

Geometry optimization, a fundamental step in quantum chemical calculations, aims to find the atomic coordinates that correspond to the minimum energy of a molecule on its potential energy surface. mdpi.comfaccts.dearxiv.org This process iteratively adjusts atomic positions until the forces on all atoms are close to zero, indicating a stable molecular structure. DFT methods are commonly employed for this purpose due to their efficiency and reliability. mdpi.comfaccts.deuni-muenchen.decrystalsolutions.eu

For a complex molecule like 4-Bromoantipyrine, geometry optimization would reveal its most stable three-dimensional arrangement, including precise bond lengths, bond angles, and dihedral angles. While specific optimized geometric parameters for this compound were not found in the current literature search, DFT calculations are routinely used to determine these parameters for pyrazolone (B3327878) derivatives and bromo-substituted organic compounds. Conformational analysis, which explores different possible spatial arrangements of a molecule arising from rotation around single bonds, is often performed in conjunction with geometry optimization to identify all stable conformers and their relative energies. beilstein-journals.orgchemrxiv.orgnih.govmdpi.com

DFT is a powerful tool for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra and provide further structural validation.

NMR Chemical Shifts : Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial information about the local electronic environment of atomic nuclei within a molecule. DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict ¹H and ¹³C NMR chemical shifts. imist.maahievran.edu.trresearcher.life These theoretical shifts are typically referenced to a standard like Tetramethylsilane (TMS) and can be compared with experimental data to confirm molecular structure. imist.maahievran.edu.tr While specific NMR chemical shift predictions for this compound were not identified in the current search, this method is widely applicable to organic molecules. pdx.edurug.nl

Vibrational Frequencies : Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can compute harmonic vibrational frequencies, IR intensities, and Raman activities. kit.eduglobalresearchonline.netresearchgate.netspectroscopyonline.com These calculated frequencies are often scaled to account for approximations in the theoretical model and anharmonicity, allowing for good agreement with experimental FT-IR and FT-Raman spectra. kit.eduglobalresearchonline.netresearchgate.net For instance, DFT (B3LYP) with basis sets like 6-311++G(d,p) is commonly used for such analyses. globalresearchonline.netspectroscopyonline.com Although direct vibrational frequency data for this compound were not found, similar studies on other antipyrine (B355649) derivatives, such as 4-aminoantipyrine, have successfully utilized DFT for vibrational analysis. nih.gov

Electronic structure investigations using DFT provide fundamental insights into a molecule's reactivity and electronic properties. Key parameters include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as frontier molecular orbitals (FMOs). ossila.comresearchgate.netutexas.edu

HOMO : Represents the highest energy orbital occupied by electrons. Its energy is indicative of a molecule's ability to donate electrons (ionization potential). ossila.comresearchgate.net

LUMO : Represents the lowest energy orbital unoccupied by electrons. Its energy indicates a molecule's ability to accept electrons (electron affinity). ossila.comresearchgate.net

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO (the "energy gap") is a crucial parameter that characterizes a molecule's chemical stability and reactivity. A smaller energy gap often correlates with higher chemical reactivity and lower kinetic stability, as it requires less energy for electron excitation. researchgate.netutexas.eduirjweb.comcdu.edu.au

Visualizing molecular orbitals provides a spatial understanding of electron distribution. For this compound, such analysis would illustrate the regions where electron density is concentrated (HOMO) and where it is likely to accept electrons (LUMO), offering insights into potential reaction sites. While specific HOMO-LUMO values or orbital plots for this compound were not found, DFT (e.g., B3LYP functional with various basis sets) is the standard method for calculating these properties for organic compounds. ossila.comresearchgate.netirjweb.com

Molecular Electrostatic Potential (MEP) maps are three-dimensional representations of the electrostatic potential on a molecule's surface. readthedocs.iolookchem.comuni-muenchen.de The MEP surface is typically color-coded to visualize the charge distribution: red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), blue regions indicate positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack), and green regions represent a near-zero potential. uni-muenchen.detci-thaijo.orgwolfram.com

MEP mapping is a valuable tool for predicting a molecule's reactivity towards positively or negatively charged reactants and for understanding intermolecular interactions. uni-muenchen.detci-thaijo.orgperiodicodimineralogia.itelsevier.com For this compound, an MEP map would highlight the most electronegative and electropositive regions, guiding predictions about its interaction with other molecules or biological targets. While a specific MEP map for this compound was not found, the methodology is widely applied to understand the reactivity of similar organic molecules. tci-thaijo.org

Natural Bond Orbital (NBO) analysis is a computational tool used to describe the bonding within a molecule in terms of localized Lewis-like orbitals (bonds and lone pairs) and delocalized non-Lewis orbitals (antibonds and Rydberg orbitals). uni-muenchen.deuni-muenchen.deperiodicodimineralogia.itwisc.edu It provides insights into:

Charge Distribution : NBO analysis allows for the calculation of natural atomic charges, providing a more chemically intuitive picture of charge distribution within the molecule compared to other population analyses. uni-muenchen.deperiodicodimineralogia.it

Intermolecular and Intramolecular Interactions : It quantifies the strength of donor-acceptor interactions (hyperconjugation and charge transfer) by examining the delocalization of electron density from filled Lewis-type NBOs to empty non-Lewis NBOs. uni-muenchen.deperiodicodimineralogia.itresearchgate.netugm.ac.id These interactions contribute to the molecule's stability and reactivity.

For this compound, NBO analysis would reveal the precise atomic charges on each atom, especially the bromine, nitrogen, and oxygen atoms, and quantify any significant charge transfer interactions that stabilize its structure. Although specific NBO data for this compound were not found, NBO analysis is a standard DFT post-processing step for understanding bonding and charge transfer in organic and pharmaceutical compounds. periodicodimineralogia.itresearchgate.netugm.ac.id

Atoms in Molecules (AIM) theory, developed by Bader, is a quantum chemical topology method that analyzes the electron density distribution to define atomic basins and identify bond critical points (BCPs). ossila.comnih.gov The properties of electron density at BCPs (e.g., electron density ρ(r) and its Laplacian ∇²ρ(r)) can characterize the nature of chemical bonds, including covalent, ionic, and non-covalent interactions. nih.gov

Non-Covalent Interaction (NCI) plot analysis, based on the reduced density gradient (RDG) and electron density, provides a qualitative visualization of non-covalent interactions in real space. ahievran.edu.trnih.govnih.govjussieu.fr These interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, are crucial for understanding molecular aggregation, crystal packing, and biological recognition. nih.govresearchgate.netresearchgate.netscielo.org.mx NCI plots typically use a color scheme to differentiate interaction types: blue indicates strong attractive interactions (like hydrogen bonds), green indicates weak van der Waals interactions, and red indicates repulsive steric clashes. ahievran.edu.trjussieu.frjussieu.fr

Reactivity and Derivatization Chemistry

Nucleophilic Substitution Reactions at the C-4 Position

The C-4 position of 4-bromoantipyrine is a key site for nucleophilic substitution reactions due to the electronic properties of the pyrazolone (B3327878) ring and the nature of the bromine atom.

In nucleophilic substitution reactions, a leaving group is a molecular fragment that departs with a pair of electrons during heterolytic bond cleavage. doubtnut.com The effectiveness of a leaving group is inversely related to its basicity; weaker bases are generally better leaving groups. doubtnut.comlibretexts.org Halides, including bromide, are considered good leaving groups, with their ability increasing down the halogen group (I > Br > Cl > F). libretexts.orguni-hamburg.de The C-4 position in antipyrine (B355649) derivatives, including this compound, is susceptible to nucleophilic attack. rsc.orgnih.gov This is analogous to nucleophilic aromatic substitution on pyridines, where attack at positions ortho or para to the nitrogen (like C-2 and C-4) is favored because the resulting anionic intermediate can be stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atom. echemi.com

The reactivity of haloantipyrines in reactions, particularly in palladium-catalyzed transformations, can vary depending on the halogen substituent. For instance, in Suzuki and Sonogashira reactions, iodo-derivatives are often found to be more advantageous as initial reagents compared to bromo-containing analogs. rsc.orgnih.gov This aligns with the general trend of leaving group ability, where iodide is a better leaving group than bromide. libretexts.orguni-hamburg.de However, both 4-bromo- and 4-iodo-polyfluoroalkyl-substituted antipyrines have been effectively modified through Suzuki and Sonogashira reactions. rsc.orgnih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds and are widely applied in organic synthesis. nih.govlibretexts.org These reactions typically involve three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

C-H bond arylation is an attractive strategy for direct functionalization, offering economic and ecological benefits by shortening synthetic pathways and reducing waste. nih.govtcichemicals.com Palladium catalysts are particularly effective for such transformations, enabling the formation of various bonds, including C-C linkages. nih.govacs.org

Antipyrine and its non-fluorinated analogs readily undergo palladium-catalyzed direct arylation with aryl halides. rsc.orgresearchgate.net However, the reactivity can be influenced by substituents. For example, trifluoromethyl-containing antipyrine reacts slowly and incompletely in direct C-H arylation due to the decreased nucleophilicity of its C-4 center. rsc.orgnih.govresearchgate.netrsc.orgresearchgate.net Despite this, the pyrazole (B372694) moiety in general can act as an efficient directing group for palladium-catalyzed C-H bond functionalization. nih.govnih.govacs.org

The Suzuki and Sonogashira cross-coupling reactions are crucial for the functionalization of haloantipyrines. These reactions allow for the introduction of aryl and phenylethynyl groups at the C-4 position. rsc.orgnih.govrsc.orgresearchgate.net

For the Suzuki reaction, which involves the coupling of an organoborane (like a boronic acid) with a halide or triflate under basic conditions, palladium catalysts are typically employed. libretexts.orgjk-sci.com In the context of polyfluoroalkyl-substituted 4-bromo- and 4-iodoantipyrines, using Pd2(dba)3 as a catalyst and XPhos as a phosphine (B1218219) ligand has been identified as an optimal catalytic system for synthesizing 4-aryl- and 4-phenylethynyl-3-polyfluoroalkyl-antipyrines. rsc.orgnih.govrsc.org

Similarly, the Sonogashira reaction, which forms carbon-carbon triple bonds, has also been successfully applied to haloantipyrines. rsc.orgnih.govrsc.orgresearchgate.net This reaction is also typically palladium-catalyzed and can involve copper co-catalysts. researchgate.net

Table 1: Optimal Catalytic Systems for Suzuki and Sonogashira Reactions of Haloantipyrines

| Reaction Type | Catalyst System | Ligand | Optimal Conditions | Ref. |

| Suzuki | Pd₂(dba)₃ | XPhos | For 4-aryl-3-RF-antipyrines | rsc.orgnih.govrsc.org |

| Sonogashira | Pd₂(dba)₃ | XPhos | For 4-phenylethynyl-3-RF-antipyrines | rsc.orgnih.govrsc.org |

Regioselective functionalization is critical in organic synthesis to ensure that reactions occur at specific desired positions on a molecule. nih.govrsc.org For pyrazolones, including antipyrine derivatives, palladium-catalyzed reactions can achieve regioselective functionalization at the C-4 position. rsc.orgresearchgate.net For example, a Pd(II)-catalyzed direct functionalization of the 4Csp2-H bond of antipyrine derivatives has been reported, providing access to biologically important pyrazolonomaleimides and allowing C-4 functionalization with quinone derivatives. rsc.orgresearchgate.net This highlights the ability to control the site of reaction on the pyrazolone ring, which is crucial for synthesizing complex molecules with specific properties. nih.govacs.orgacs.org

Formation of Other Organic Derivatives

The derivatization chemistry of this compound, and pyrazolones in general, is crucial for synthesizing new compounds with diverse applications. The pyrazolone ring offers several sites for chemical modification, including the C-4 position where the bromine atom resides, and other positions on the ring system.

Reactions at the Pyrazolone Ring System

The pyrazolone ring system, a five-membered heterocycle containing two adjacent nitrogen atoms and a carbonyl group, exhibits distinct reactivity patterns. For unsubstituted pyrazoles, the C-4 position is generally the most susceptible to electrophilic substitution reactions. niscpr.res.inrsc.org This characteristic is evident in the formation of this compound itself, which is typically synthesized through the bromination of antipyrine, where a hydrogen atom at the C-4 position is replaced by bromine. niscpr.res.inuobabylon.edu.iqscispace.com

While the bromine at C-4 is a key feature, the pyrazolone scaffold also allows for other transformations:

Knoevenagel Condensation : Pyrazolones can undergo Knoevenagel condensation reactions at the C-4 position when reacted with aldehydes, leading to the formation of 4-substituted derivatives. researchgate.netkarger.com This reaction involves the nucleophilic addition of the active methylene (B1212753) group at C-4 to a carbonyl group, followed by dehydration. karger.com

Direct Acetoxylation : Site-selective direct acetoxylation of pyrazolones at the 4-position can be achieved using (diacetoxyiodo)benzene (B116549) (PIDA). This reaction can proceed with or without a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), to yield 4-acetoxylated pyrazolone products. chemguide.co.uknih.gov

C-H Functionalization : Palladium(II)-catalyzed direct functionalization of the Csp²-H bond at the 4-position of antipyrine derivatives with maleimides has been reported, providing access to biologically relevant pyrazolonomaleimides. chemguide.co.uk

Copper-Mediated Coupling : Copper-mediated decarboxylative coupling reactions involving 3-indoleacetic acids and pyrazolones have been described, enabling novel functionalizations of the pyrazolone core under mild conditions. chemguide.co.uk

Exploiting the Reactivity for Advanced Organic Synthesis

The reactivity of this compound, particularly the presence of the bromine atom, makes it a potential substrate for various cross-coupling reactions, which are fundamental in advanced organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

Reduction : One notable derivatization of this compound is its reduction. It can be converted to 3-hydroxymethylantipyrine (B92689) through a reduction process utilizing tri-n-butyltin hydride. This method has been highlighted for its efficiency in isolating salt-free 3-hydroxymethylantipyrine in high yields. scispace.com

Cross-Coupling Reactions (Suzuki and Sonogashira) : Polyfluoroalkyl-substituted 4-bromoantipyrines have been investigated in palladium-catalyzed Suzuki and Sonogashira cross-coupling reactions. These reactions aim to introduce aryl or phenylethynyl groups at the C-4 position. Optimal catalytic systems often involve Pd₂(dba)₃ as the catalyst and XPhos as the phosphine ligand. researchgate.netresearchgate.net

However, research indicates that 4-iodoantipyrine derivatives are generally more advantageous as starting reagents compared to their bromo-containing analogs in these cross-coupling reactions. For instance, in contrast to 4-iodoantipyrine, this compound has been shown to be less effective as a heteroaryl source in palladium-catalyzed C–H bond arylation of five-membered ring heteroarenes. researchgate.netresearchgate.net Furthermore, while this compound can undergo partial conversion in Suzuki reactions, the use of aqueous ethanol (B145695) as a solvent can lead to debromination into the parent antipyrine and the formation of by-products. researchgate.net This suggests that while possible, the cross-coupling of this compound may require careful optimization to minimize side reactions and achieve high yields of desired products.

Nucleophilic Substitution of Bromine : While the bromine atom at C-4 is a potential site for nucleophilic substitution, direct exchange of the halogen by a hydroxyl group is not straightforward. Alkali treatment can quantitatively remove the halogen as ions, but this reaction also affects the rest of the pyrazolone structure, indicating a more complex reaction pathway than simple substitution. scispace.com

The distinct reactivity of this compound, including its limitations compared to iodo-analogs in certain coupling reactions, underscores the importance of selecting appropriate synthetic strategies when utilizing this compound as a building block.

Coordination Chemistry

Ligand Properties of 4-Bromoantipyrine in Metal Complex Formation

Chelation Behavior and Coordination Sites

There is a lack of specific studies investigating the chelation behavior and identifying the precise coordination sites of this compound when it acts as a ligand in metal complex formation. While it can be hypothesized that the carbonyl oxygen at the C3 position and the nitrogen atoms of the pyrazolone (B3327878) ring could be potential donor sites, similar to other antipyrine (B355649) derivatives, there is no direct experimental evidence from crystallographic or spectroscopic studies to confirm this for this compound.

Synthesis and Characterization of Metal Complexes

Complexes with Lanthanide and Transition Metal Ions

A review of the literature does not provide specific examples or synthetic routes for the formation of metal complexes with this compound and either lanthanide or transition metal ions. The vast majority of research on antipyrine-based metal complexes focuses on derivatives other than this compound.

Structural Analysis of Coordination Compounds

Due to the absence of synthesized and isolated metal complexes of this compound in the scientific literature, no structural analysis data, such as that obtained from single-crystal X-ray diffraction, is available.

Spectroscopic Signatures of Complex Formation

There are no available spectroscopic data (e.g., IR, UV-Vis, NMR) that detail the characteristic shifts or changes that would signify the formation of coordination complexes between this compound and metal ions. Such data is crucial for confirming the coordination of the ligand to the metal center and for elucidating the nature of the bonding.

Applications in Advanced Analytical Methodologies

Tracer Development for Flow Measurements

The development of accurate and reliable tracers is fundamental to the study of physiological flows, such as cerebral blood flow. 4-Bromoantipyrine, particularly in its radiolabeled form, has been investigated for its potential as a tracer in such methodological studies.

Radiolabeled this compound has been a subject of comparative studies for the measurement of cerebral blood flow. Research has explored the synthesis and application of various radiolabeled antipyrine (B355649) derivatives for this purpose. While [¹⁴C]iodoantipyrine is a widely used tracer for measuring local cerebral blood flow, studies have also investigated the preparation of radioactive this compound. aminer.org The choice of tracer is critical, as impurities can lead to inaccurate measurements of regional cerebral blood flow (rCBF). aminer.org For instance, when using ¹¹C-iodoantipyrine, chromatographic analysis is essential to ensure tracer purity, as impurities have been shown to cause a consistent underestimation of rCBF values when compared with the more established ¹⁴C-iodoantipyrine. aminer.org

The indicator fractionation technique, which relies on a diffusible tracer, is a common method for determining cerebral blood flow (CBF). nih.gov This technique requires the tracer to be "trapped" in the brain for a specific duration before it appears in the cerebral venous circulation. nih.gov If this timing is not precise, the quantitative accuracy of the CBF measurement can be compromised, leading to an underestimation of the flow values. nih.gov The application of these principles is crucial in studies utilizing tracers like radiolabeled this compound.

The stability of the radiolabel on a tracer molecule is paramount for its utility in quantitative studies. Isotope exchange kinetics, which describe the rate at which an isotope is exchanged between a molecule and its environment, are therefore a critical factor in the evaluation of a potential tracer.

A study on the kinetics of the isotope exchange reaction between [⁸²Br]bromide anion and this compound (BrAP) found that the preparation of [⁸²Br]BrAP follows an exponential exchange law. The kinetics of this exchange reaction were determined to be a second-order reaction with an activation energy of 23.3 kcal/mol. aminer.org Understanding these kinetics is essential for ensuring the stability of the radiolabeled tracer during its application in flow measurement studies. A tracer that rapidly loses its radiolabel through isotope exchange would not be suitable for accurate quantification of physiological flows.

Development of Chemical Detection and Quantification Methods

Beyond its use as a tracer, this compound is also relevant in the context of developing and validating advanced analytical methods for chemical detection and quantification. These methods are crucial for various applications, including environmental monitoring and pharmaceutical analysis.

Potentiometric titration is an analytical method used to determine the concentration of a substance by measuring the potential difference between two electrodes. byjus.comyoutube.com This technique does not require a chemical indicator; instead, the endpoint of the titration is identified by a sharp change in the measured potential. byjus.comscribd.com The setup for potentiometric titration involves an indicator electrode, which is sensitive to the concentration of the analyte, and a reference electrode that maintains a constant potential. youtube.com

For the determination of compounds like this compound, which contains a bromide atom, an ion-selective electrode (ISE) specific for bromide ions could be employed as the indicator electrode. bante-china.comhannainst.com Bromide-selective electrodes typically use a solid-state membrane, such as silver bromide, which generates a potential based on the bromide ion concentration in the sample. hannainst.com The potential of the indicator electrode is measured against a stable reference electrode, such as a silver/silver chloride (Ag/AgCl) electrode. youtube.comhannainst.com By titrating a solution of this compound with a suitable titrant, the change in bromide ion concentration can be monitored potentiometrically to determine the initial concentration of the compound.

| Electrode Type | Principle of Operation | Application in this compound Analysis |

| Indicator Electrode | Responds to the change in the concentration of the analyte. For bromide-containing compounds, a bromide ion-selective electrode (ISE) is suitable. | Measures the change in bromide ion activity/concentration during titration. |

| Reference Electrode | Maintains a constant potential, providing a stable reference point. Common examples include Ag/AgCl and calomel (B162337) electrodes. | Completes the electrochemical cell, allowing for the measurement of the potential difference. |

Non-target screening (NTS) has emerged as a powerful tool in environmental monitoring, enabling the detection of a wide range of "unknown unknown" chemical compounds in complex samples without prior knowledge of their presence. nih.govjhu.edu This approach utilizes high-resolution mass spectrometry (HRMS) to generate large datasets that can be mined to identify emerging contaminants. nih.govtechnologynetworks.com

The general workflow for non-target screening involves several key steps:

Sample Preparation: Extraction and purification methods are designed to be as non-selective as possible to capture a broad range of chemical compounds from the environmental matrix (e.g., water, soil, biota). jhu.edu

Data Acquisition: The prepared sample is analyzed using advanced analytical instrumentation, typically liquid chromatography (LC) or gas chromatography (GC) coupled with HRMS. nsf.govzenodo.org

Data Processing: Sophisticated software is used to process the large datasets, including peak detection, alignment, and feature extraction. zenodo.org

Compound Identification: The detected features are then tentatively identified by comparing their mass spectra and other properties with spectral libraries and databases. nsf.gov

While specific studies on the detection of this compound using NTS are not prevalent, this methodology is well-suited for identifying such compounds in environmental samples. If this compound or its transformation products were present in an environmental sample undergoing NTS analysis, they could be detected and tentatively identified based on their accurate mass and fragmentation patterns. This approach is crucial for understanding the fate and transport of a wide array of chemicals in the environment. nih.gov

The identification and quantification of specific compounds within complex matrices, such as environmental samples or biological fluids, often require the use of advanced chromatographic techniques. These methods provide the high separation efficiency and sensitivity needed to isolate and detect target analytes.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. nih.govresearchgate.net For a compound like this compound, an LC-MS/MS method would involve developing an LC method to separate it from other components in the sample matrix. nih.gov The compound would then be introduced into the mass spectrometer, where it would be ionized and fragmented. By monitoring specific precursor-to-product ion transitions, highly selective and sensitive quantification can be achieved, even at low concentrations in complex matrices. researchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and semi-volatile compounds, GC-MS is a widely used analytical technique. nih.govmdpi.comnih.gov If this compound is sufficiently volatile or can be derivatized to increase its volatility, GC-MS can be an effective method for its identification. nih.gov In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. chromatographyonline.com The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a characteristic mass spectrum that can be used for identification by comparison with spectral libraries. researchgate.net

| Technique | Principle | Applicability to this compound |

| LC-MS/MS | Separates compounds based on their interactions with a stationary and mobile liquid phase, followed by mass analysis of the compound and its fragments. | Suitable for non-volatile or thermally labile compounds in complex liquid matrices. Offers high sensitivity and selectivity. |

| GC-MS | Separates volatile compounds based on their boiling points and partitioning between a stationary phase and a carrier gas, followed by mass analysis. | Applicable if this compound is volatile or can be derivatized. Provides excellent separation for complex mixtures of volatile compounds. |

Future Research Directions and Unaddressed Challenges

Development of Novel and Sustainable Synthetic Routes

Current synthetic methods for pyrazolone (B3327878) derivatives, including 4-Bromoantipyrine, often involve conventional approaches that may entail harsh reaction conditions, hazardous reagents, and environmentally unfriendly solvents. For instance, antipyrine (B355649) itself can be synthesized via microwave-assisted methods, which are considered a "green synthesis" approach due to reduced reaction times and pollution derpharmachemica.com. Similarly, green and eco-friendly methods for synthesizing pyrazole (B372694) derivatives, such as those employing water as a solvent, catalyst-free conditions, or microwave/ultrasonic assistance, have gained traction thieme-connect.comekb.egmdpi.compharmacophorejournal.comeurekaselect.com.

Future research should focus on developing novel and more sustainable synthetic routes specifically for this compound. This includes:

Exploring advanced green chemistry techniques: Investigating the use of heterogeneous catalysts, biocatalysis, photocatalysis, or flow chemistry for the bromination of antipyrine or the synthesis of this compound precursors.

Utilizing alternative, benign solvents: Shifting away from traditional organic solvents towards water, ionic liquids, or supercritical fluids as reaction media to reduce environmental impact thieme-connect.comekb.eg.

Developing atom-economical reactions: Designing synthetic pathways that maximize the incorporation of all atoms from the reactants into the final product, minimizing waste generation. This could involve exploring direct C-H bromination strategies if feasible and selective.

Microwave and ultrasonic assistance: Further optimizing microwave-assisted or sonochemical reactions for improved yields, reduced reaction times, and enhanced energy efficiency in this compound synthesis derpharmachemica.comeurekaselect.com.

Deeper Exploration of Reaction Mechanisms via Advanced Kinetic Studies

Understanding the intricate reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing its production and exploring new derivatization pathways. While kinetic studies have been performed on antipyrine and some of its derivatives, revealing complex oxidation mechanisms and reaction orders bohrium.comnih.govnih.govresearchgate.net, specific detailed kinetic studies for this compound are less documented.

Future research should employ advanced kinetic studies to:

Elucidate bromination mechanisms: Investigate the precise mechanistic steps of the bromination reaction that leads to this compound, including the role of intermediates and transition states. This could involve studying the influence of various catalysts and reaction conditions on the reaction pathway.

Quantify reaction rates and orders: Determine the rate laws and reaction orders with respect to reactants and catalysts under varying conditions (temperature, pressure, concentration) to gain a quantitative understanding of the reaction kinetics teledos.grmt.comox.ac.uk.

Identify rate-determining steps: Pinpoint the slowest step in the reaction mechanism, which is critical for rational optimization of the synthetic process.

Utilize advanced experimental techniques: Employ in-situ spectroscopic techniques (e.g., ReactIR, ReactRaman), transient step-response experiments, and automated sampling systems to gather real-time, data-rich kinetic information without disturbing the reaction mixture teledos.grmt.com. This allows for continuous monitoring of reactant and product concentrations, providing comprehensive insights into the reaction progress.

Investigate degradation pathways: Conduct kinetic studies on the stability and degradation pathways of this compound under different environmental conditions (e.g., pH, light, presence of oxidants) to understand its long-term stability and potential environmental fate.

Integration of Machine Learning in Structure Elucidation and Property Prediction

Future research should focus on:

Automated structure elucidation: Develop and integrate ML models, such as transformer-based generative AI, to rapidly and accurately elucidate the structure of this compound and its novel derivatives from spectroscopic data (e.g., NMR, MS, IR) researchgate.netarxiv.orgrsc.org. This can significantly reduce the time and effort required for characterization.

High-throughput property prediction: Build robust Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models using various ML algorithms (e.g., random forest, artificial neural networks) to predict key physicochemical properties (e.g., solubility, stability, reactivity) and potential biological activities of this compound and its analogues msu.eduresearchgate.netacs.orgresearchgate.net. This can guide the design of new derivatives with tailored properties.

Virtual screening and lead optimization: Utilize ML-driven virtual screening techniques to identify potential therapeutic applications for this compound by predicting its interactions with various biological targets msu.edu. This can expedite the drug discovery process by prioritizing promising candidates for experimental validation.

Reaction outcome prediction: Train ML models on reaction data to predict the outcome of various reactions involving this compound, including regioselectivity and yield, thereby optimizing synthetic strategies.

Design of Supramolecular Architectures with Tailored Properties

Supramolecular chemistry, particularly crystal engineering, offers a pathway to design novel materials with specific properties by controlling intermolecular interactions and crystal packing gumed.edu.plyoutube.comcolab.wspeeref.comfinechem-mirea.ru. Antipyrine derivatives have been explored in crystal engineering, revealing the dominance of hydrogen bonding and other noncovalent interactions in their solid-state structures gumed.edu.plfinechem-mirea.ru.

Future research should explore the design of supramolecular architectures involving this compound by:

Crystal engineering of co-crystals and salts: Investigate the formation of co-crystals and pharmaceutical salts of this compound with various co-formers to modify its physicochemical properties, such as solubility, dissolution rate, and stability.

Developing metal-organic frameworks (MOFs) and coordination polymers: Explore the ability of this compound to act as a ligand for transition metal ions, forming novel MOFs or coordination polymers with tailored properties. Antipyrine and its derivatives are known to form stable complexes with transition metals, which exhibit diverse biological activities uobabylon.edu.iqresearchgate.netniscpr.res.inresearchgate.netnih.govmdpi.com. The bromine atom at the 4-position could offer additional coordination sites or influence the coordination geometry.

Investigating host-guest chemistry: Explore the inclusion of this compound within host molecules (e.g., cyclodextrins, cucurbiturils) to enhance its stability, solubility, or controlled release.

Understanding intermolecular interactions: Utilize advanced analytical techniques (e.g., single-crystal X-ray diffraction, Hirshfeld surface analysis) and computational methods (e.g., DFT, QTAIM, NCIplot) to comprehensively characterize the intermolecular interactions (hydrogen bonds, halogen bonds, π-π stacking) that govern the assembly of this compound in supramolecular systems gumed.edu.plfinechem-mirea.ru.

Computational Exploration of Novel Reactivity Patterns and Derivatization Pathways

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for understanding electronic structures, predicting reactivity, and exploring novel reaction pathways for organic compounds bohrium.comresearchgate.netgumed.edu.pljmaterenvironsci.comfrontiersin.org. DFT calculations have been used to study antipyrine derivatives, including their electrochemical properties and adsorption behavior bohrium.comjmaterenvironsci.com.

Future research should leverage computational methods to:

Predict novel reaction pathways: Employ DFT and other quantum chemical methods to predict and explore new derivatization pathways for this compound, focusing on functionalization at different positions of the pyrazolone ring or the phenyl group. This can include reactions like Suzuki-Miyaura coupling, Sonogashira coupling, or Buchwald-Hartwig amination, which could introduce diverse functionalities.

Investigate regioselectivity and stereoselectivity: Use computational models to predict and explain the regioselectivity and, if applicable, stereoselectivity of reactions involving this compound, guiding experimental efforts towards desired products.

Study reaction mechanisms at the molecular level: Perform detailed computational mechanistic studies to understand the energy profiles, transition states, and intermediates of proposed reactions, providing insights that are difficult to obtain experimentally.

Design new catalysts: Utilize computational tools to design or identify novel catalysts that can facilitate specific transformations of this compound with high efficiency and selectivity.

Explore non-covalent interactions: Deepen the computational understanding of non-covalent interactions involving the bromine atom in this compound, such as halogen bonding, and how these interactions can influence its reactivity and participation in supramolecular assemblies.

By pursuing these research directions, the scientific community can significantly advance the understanding and utility of this compound, potentially leading to the discovery of new materials and therapeutic agents.

Q & A

Q. How to address reproducibility issues in synthesizing this compound Schiff base complexes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.